molecular formula C10H10N2O3 B076513 1-(4-Nitrophenyl)pyrrolidin-2-one CAS No. 13691-26-4

1-(4-Nitrophenyl)pyrrolidin-2-one

Cat. No. B076513
CAS RN: 13691-26-4
M. Wt: 206.2 g/mol
InChI Key: YYYMDBUHBOEDTC-UHFFFAOYSA-N
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Description

Synthesis Analysis 1-(4-Nitrophenyl)pyrrolidin-2-one and its derivatives have attracted significant interest due to their valuable biological activities, leading to the development of various synthetic methods. The synthesis of related compounds often involves multi-component reactions, highlighting the diverse synthetic strategies employed to access this class of compounds. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from related compounds has been achieved through three-component reactions and further reactions with aliphatic amines, demonstrating the synthetic accessibility of these compounds (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis The molecular structure of 1-(4-Nitrophenyl)pyrrolidin-2-one derivatives has been extensively studied, revealing intricate details about their conformation and interactions. X-ray analysis and spectroscopic methods, such as NMR, have provided insight into their crystalline structures, functional groups, and electronic properties. For example, the crystal structure and spectroscopic characterization of a derivative demonstrated important interactions and the influence of substituents on the molecule's properties (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Reactions and Properties 1-(4-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, illustrating its reactivity and the influence of the nitro group. Condensation reactions with aromatic aldehydes and the reactivity towards alcohols have been investigated, showcasing its versatility in forming a range of compounds with potential applications in material science and pharmaceuticals (Sibiryakova, Muzychenko, Kosulina, & Pushkareva, 2006).

Physical Properties Analysis The physical properties of 1-(4-Nitrophenyl)pyrrolidin-2-one derivatives, such as solubility, crystallinity, and thermal stability, have been characterized, providing valuable information for their application in various fields. The growth and characterization of single crystals of these compounds reveal their highly crystalline nature and thermal properties, which are crucial for their use in material science and as intermediates in organic synthesis (Nirosha, Kalainathan, & Aravindan, 2015).

Chemical Properties Analysis The chemical properties, including reactivity patterns and interaction with different reagents, highlight the versatility of 1-(4-Nitrophenyl)pyrrolidin-2-one derivatives. Studies on their radical addition reactions and multicomponent coupling reactions underline the potential of these compounds in synthetic chemistry, offering pathways to a variety of functionalized pyrroles and related heterocycles (Burlaka, Muzychenko, Glukhovtsev, Nikishin, Kul'nevich, Pushkareva, & Zimina, 1998).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrrolidin-2-ones, including 1-(4-Nitrophenyl)pyrrolidin-2-one, are widely used in medicinal chemistry . They serve as versatile scaffolds for the development of biologically active compounds .
    • They are used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
    • Pyrrolidin-2-ones have been used to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Scientific Field: Drug Discovery

    • Pyrrolidin-2-ones are used in drug discovery, particularly in the development of inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, etc .
    • The design of new molecules often starts by studying the binding conformation of existing potent compounds .
  • Scientific Field: Organic Synthesis

    • Pyrrolidin-2-ones are used in organic synthesis, particularly in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .
    • This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
    • The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .
  • Scientific Field: Antimicrobial Research

    • Pyrrolidin-2-ones, including 1-(4-Nitrophenyl)pyrrolidin-2-one, have been found to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
    • These compounds can be used for the future development of novel compounds active against different infections and diseases .
  • Scientific Field: Neurological Research

    • Pyrrolidin-2-ones are used in the development of treatments for neurological conditions .
    • For example, Beta-secretase 1 (BACE1) is the enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), which leads to the generation of amyloid-β (Aβ) peptides .
    • Pyrrolidin-2-ones have been used in the synthesis of inhibitors of BACE1, potentially offering a therapeutic approach for Alzheimer’s disease .
  • Scientific Field: Cancer Research

    • Pyrrolidin-2-ones are used in cancer research, particularly in the development of novel anticancer agents .
    • The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
    • These compounds have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives, which have shown anticancer activity .
  • Scientific Field: Endocrinology

    • Pyrrolidine derivatives, including 1-(4-Nitrophenyl)pyrrolidin-2-one, have been used in the development of selective androgen receptor modulators (SARMs) .
    • The design of new molecules often starts by studying the binding conformation of existing potent compounds .
    • These compounds can be used to modify the pharmacokinetic profile of drug candidates .
  • Scientific Field: Pharmacology

    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
    • These compounds exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
    • Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
  • Scientific Field: Synthetic Chemistry

    • Pyrrolidin-2-ones are used in synthetic chemistry, particularly in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .
    • This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
    • The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .

Future Directions

The future directions in the research of 1-(4-Nitrophenyl)pyrrolidin-2-one could involve the design of new pyrrolidine compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

properties

IUPAC Name

1-(4-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYMDBUHBOEDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305852
Record name 1-(4-nitrophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)pyrrolidin-2-one

CAS RN

13691-26-4
Record name 13691-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Sedlák, L Hejtmánková… - Journal of physical …, 2002 - Wiley Online Library
A study of chemical behaviour of substituted 4‐chloro‐N‐phenylbutanamides in aqueous solutions of sodium hydroxide showed that the substrate first undergoes ring closure to give …
Number of citations: 14 onlinelibrary.wiley.com
ASA Altamimi, S Bawa, F Athar… - Chemical Biology & …, 2020 - Wiley Online Library
Eighteen pyrrolidin‐2‐one linked benzothiazole, and benzimidazole derivatives (10–27) were designed and synthesized. The structure of the compounds was confirmed by elemental …
Number of citations: 8 onlinelibrary.wiley.com
MŠ Sedlák, JŘ Hanusek, V Macháček… - Journal of …, 2002 - Wiley Online Library
Dedicated to Professor Jaromír Kaválek on the occasion of his 65 th birthday Substituted S‐(1‐phenylpyrrolidin‐2‐on‐3‐yl)isothiuronium salts in weakly basic media undergo …
Number of citations: 37 onlinelibrary.wiley.com
MA Boichenko, AY Plodukhin, VV Shorokhov… - Molecules, 2022 - mdpi.com
We developed a straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of …
Number of citations: 3 www.mdpi.com
MH Geesi, O Ouerghi, O Dehbi, Y Riadi - Journal of Environmental …, 2021 - Elsevier
Solvents and catalysts are among the key factors in achieving the green chemical synthesis of bioactive compounds. In this regard, metal-doped nanoparticles, as a heterogeneous …
Number of citations: 18 www.sciencedirect.com
JP Michael, GD Hosken, AS Howard - Tetrahedron, 1988 - Elsevier
Two methods for the synthesis of the title compounds [3] are presented. The first, and less satisfactory, method uses the sulphide contraction, which involves salt formation between alkyl …
Number of citations: 46 www.sciencedirect.com
O Afzal, ASA Altamimi, MM Shahroz, HK Sharma… - Molecules, 2021 - mdpi.com
Ten benzoxazole clubbed 2-pyrrolidinones (11–20) as human monoacylglycerol lipase inhibitors were designed on the criteria fulfilling the structural requirements and on the basis of …
Number of citations: 8 www.mdpi.com
GM Dumitriu, E Bîcu, B Rigo, J Moncol, A Daïch… - Organic …, 2020 - arkat-usa.org
To gain some insights on the amidoalkylation process, we were interested in studying the product distribution when pterolactam was exposed to acids. The reactivity of pterolactam and …
Number of citations: 5 www.arkat-usa.org
G Györke, A Dancsó, B Volk, L Bezúr, D Hunyadi… - Catalysis Letters, 2023 - Springer
Copper-containing minerals are among the most abundant minerals on Earth. They play a fundamental role in our economy and, as presented in prebiotic studies, in the origin of life. …
Number of citations: 4 link.springer.com
JK Kirsch, GA Gonzalez, MS Faculak… - The Journal of organic …, 2021 - ACS Publications
This article describes continued studies on Pd-catalyzed alkene diamination reactions between N-allylguanidines or ureas and O-benzoylhydroxylamine derivatives, which serve as N-…
Number of citations: 6 pubs.acs.org

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